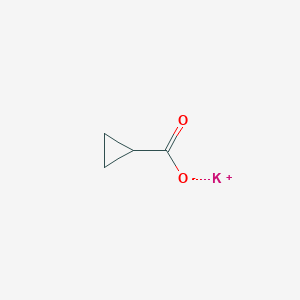

Potassiumcyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Research

Cyclopropane derivatives are three-membered ring structures that have garnered significant attention in organic synthesis, medicinal chemistry, and materials science. mdpi.com Their unique strained ring structure imparts interesting and unique reactivity, making them versatile building blocks for more complex molecules. mdpi.com In medicinal chemistry, the incorporation of a cyclopropyl (B3062369) group into a molecule is a common strategy to enhance its physiological activity. This is due to the group's ability to influence the conformation and electronic properties of the parent molecule. epa.gov Many commercially successful pharmaceuticals and agrochemicals contain the cyclopropane motif, highlighting its importance in drug discovery and development. epa.govorgsyn.org For instance, derivatives of cyclopropanecarboxylic acid are utilized as intermediates in the synthesis of various pharmaceuticals. chemicalbook.comlookchem.com

Overview of Carboxylic Acid Salts in Synthetic Methodologies

Carboxylic acid salts, such as potassium cyclopropanecarboxylate (B1236923), are frequently utilized in organic synthesis. google.com The conversion of a carboxylic acid to its salt can alter its physical and chemical properties, such as solubility and reactivity. Generally, salts of carboxylic acids are ionic compounds that are more soluble in water than their corresponding acids. ontosight.ai This property is often exploited in purification processes and in reactions conducted in aqueous media. In synthetic methodologies, carboxylate salts can function as nucleophiles, bases, or precursors to other functional groups. chemicalbook.com For example, the reaction of a potassium carboxylate with an alkyl halide can lead to the formation of an ester. The use of potassium salts, in particular, is common due to the high ionic character of the potassium-oxygen bond.

Historical Context of Cyclopropanecarboxylate Research

The study of cyclopropane and its derivatives has a rich history dating back to the late 19th century. The synthesis of cyclopropanecarboxylic acid, the parent acid of potassium cyclopropanecarboxylate, has been a subject of interest for synthetic organic chemists. One of the classic methods for its preparation, published in 1944, involves the hydrolysis of a nitrile. chemscene.comorganic-chemistry.org Over the years, various synthetic routes have been developed to access cyclopropanecarboxylic acid and its derivatives, reflecting the ongoing interest in this class of compounds. acs.org These historical methods laid the groundwork for the more advanced and efficient synthetic strategies used today.

Scope and Utility of Strained Ring Systems in Chemical Transformations

Strained ring systems, like the cyclopropane ring, are characterized by bond angles that deviate significantly from the ideal values, leading to increased potential energy. sigmaaldrich.comresearchgate.net This stored energy, known as ring strain, makes these systems more reactive than their acyclic or larger-ring counterparts. sigmaaldrich.comresearchgate.net The relief of ring strain can be a powerful driving force for a variety of chemical transformations. chembk.com Consequently, cyclopropane derivatives can undergo unique ring-opening reactions, rearrangements, and cycloadditions that are not readily observed in other systems. This reactivity has been harnessed by chemists to construct complex molecular architectures and to develop novel synthetic methodologies. The utility of strained rings extends to their ability to act as rigid scaffolds, holding appended functional groups in well-defined spatial arrangements, which is particularly valuable in the design of biologically active molecules. sigmaaldrich.com

Detailed Research Findings on Cyclopropanecarboxylic Acid and its Potassium Salt

While specific research on potassium cyclopropanecarboxylate is limited, a significant body of work exists for its parent compound, cyclopropanecarboxylic acid. This research provides a foundational understanding of the properties and reactivity that can be extrapolated to the potassium salt.

In synthetic applications, potassium salts of cyclopropane carboxylic acids have been utilized in the preparation of other compounds. For example, they can be used in deoxyfluorination reactions with sulfur tetrafluoride to produce CF3-cyclopropanes. acs.org

The following tables summarize key data for cyclopropanecarboxylic acid, which serves as a reference for understanding its potassium salt.

Table 1: Physical and Chemical Properties of Cyclopropanecarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | lookchem.com |

| Molecular Weight | 86.09 g/mol | lookchem.comresearchgate.net |

| Melting Point | 14-17 °C | lookchem.com |

| Boiling Point | 182-184 °C | lookchem.com |

| Density | 1.081 g/mL at 25 °C | lookchem.com |

| pKa | 4.83 at 25 °C | lookchem.com |

| Appearance | Clear colorless to light yellow liquid | lookchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5KO2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

potassium;cyclopropanecarboxylate |

InChI |

InChI=1S/C4H6O2.K/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |

InChI Key |

UONCBBXTLALNEV-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1C(=O)[O-].[K+] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Cyclopropanecarboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. For potassium cyclopropanecarboxylate (B1236923), ¹H and ¹³C NMR, along with two-dimensional NMR methods, offer a complete picture of the proton and carbon framework of the cyclopropyl (B3062369) ring and the carboxylate group.

The ¹H NMR spectrum of potassium cyclopropanecarboxylate is expected to be relatively simple, reflecting the high symmetry of the cyclopropanecarboxylate anion. The spectrum will be characterized by two main groups of signals corresponding to the methine proton and the methylene (B1212753) protons of the cyclopropyl ring.

Due to the rigid, strained nature of the three-membered ring, the protons attached to it exhibit distinct chemical shifts. The methine proton (CH), being adjacent to the electron-withdrawing carboxylate group, is expected to resonate at a downfield position compared to the methylene protons (CH₂). The methylene protons, in turn, are diastereotopic and will likely appear as two separate multiplets due to their different spatial relationships with the carboxylate group.

Based on data for the parent cyclopropanecarboxylic acid, the expected chemical shifts for the protons of the cyclopropanecarboxylate anion are summarized in the table below. chemicalbook.com It is important to note that in the potassium salt, the acidic proton of the carboxylic acid will be absent.

| Proton | Expected Chemical Shift (ppm, in D₂O) | Multiplicity | Coupling Constants (Hz) |

| H-1 (Methine) | 1.40 - 1.60 | Multiplet | |

| H-2, H-3 (Methylene) | 0.80 - 1.20 | Multiplet |

This is an interactive data table. Users can sort and filter the data.

The coupling patterns between the methine and methylene protons would result in complex multiplets, providing further structural confirmation.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For potassium cyclopropanecarboxylate, three distinct carbon signals are anticipated: one for the carboxylate carbon, one for the methine carbon, and one for the equivalent methylene carbons.

The carboxylate carbon (COO⁻) is expected to appear significantly downfield, typically in the range of 175-185 ppm, due to the deshielding effect of the two oxygen atoms. The methine carbon, directly attached to the carboxylate group, will also be deshielded compared to the methylene carbons. The methylene carbons of the cyclopropyl ring are expected to resonate at a relatively upfield position, characteristic of strained ring systems.

The table below outlines the anticipated ¹³C NMR chemical shifts for potassium cyclopropanecarboxylate, extrapolated from data for cyclopropanecarboxylic acid. chemicalbook.com

| Carbon | Expected Chemical Shift (ppm, in D₂O) |

| C=O (Carboxylate) | 178 - 182 |

| C-1 (Methine) | 15 - 20 |

| C-2, C-3 (Methylene) | 8 - 12 |

This is an interactive data table. Users can sort and filter the data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the cyclopropanecarboxylate anion, two-dimensional (2D) NMR techniques are invaluable. nih.govfrontiersin.orgnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons. Cross-peaks would be observed between the methine proton and the methylene protons, confirming their adjacent positions on the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would show a correlation peak between the methine proton signal and the methine carbon signal, as well as correlations between the methylene proton signals and the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. For potassium cyclopropanecarboxylate, this would be particularly useful to confirm the assignment of the carboxylate carbon. Cross-peaks would be expected between the methine proton and the carboxylate carbon, as well as between the methylene protons and the carboxylate carbon.

Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure of potassium cyclopropanecarboxylate.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular symmetry and bonding.

The FT-IR spectrum of potassium cyclopropanecarboxylate is dominated by the characteristic absorption bands of the carboxylate group and the vibrations of the cyclopropyl ring. Unlike its parent carboxylic acid, which would show a broad O-H stretching band and a C=O stretching band, the potassium salt exhibits distinct absorptions for the carboxylate anion (COO⁻).

The most prominent features in the FT-IR spectrum are the asymmetric and symmetric stretching vibrations of the carboxylate group. These bands are typically strong and are found in the regions specified in the table below. The C-H stretching vibrations of the cyclopropyl ring are also characteristic and appear at higher wavenumbers.

The table below summarizes the expected key FT-IR absorption bands for potassium cyclopropanecarboxylate. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretch (cyclopropyl) | 3100 - 3000 | Medium |

| Asymmetric COO⁻ Stretch | 1610 - 1550 | Strong |

| Symmetric COO⁻ Stretch | 1440 - 1360 | Strong |

| Cyclopropyl Ring Vibrations | 1050 - 1000 | Medium-Weak |

This is an interactive data table. Users can sort and filter the data.

The absence of a broad absorption band around 3000 cm⁻¹ (characteristic of the O-H group in carboxylic acids) and the presence of the strong carboxylate stretches are definitive indicators of the salt formation.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov

For potassium cyclopropanecarboxylate, Raman spectroscopy would be effective in characterizing the vibrations of the carbon-carbon bonds within the cyclopropyl ring. The symmetric "breathing" mode of the cyclopropyl ring is often a strong and characteristic band in the Raman spectrum. The symmetric stretch of the carboxylate group would also be Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of potassium cyclopropanecarboxylate, the focus is typically on the cyclopropanecarboxylate anion.

When subjected to mass spectrometry, organic molecules fragment in predictable ways, offering clues to their structure. For the cyclopropanecarboxylate anion ([C₃H₅CO₂]⁻), the fragmentation pattern is influenced by the carboxylate group and the strained cyclopropyl ring. Common fragmentation pathways for carboxylic acids and their salts include the loss of neutral molecules like carbon dioxide (CO₂). libretexts.org

The fragmentation of the cyclopropane (B1198618) ring itself often involves the loss of hydrogen atoms or small hydrocarbon fragments. docbrown.info The parent molecular ion of cyclopropane (C₃H₆) has an m/z of 42, and a prominent fragment is often observed at m/z 41, corresponding to the loss of a hydrogen atom to form the stable cyclopropyl cation ([C₃H₅]⁺). docbrown.info

Detailed research findings on the fragmentation of the cyclopropanecarboxylate anion would likely show an initial loss of CO₂ (44 mass units) from the parent ion, followed by fragmentation of the remaining cyclopropyl fragment.

Table 1: Predicted Mass Spectrometry Fragmentation for Cyclopropanecarboxylate Anion

| Fragment Ion | m/z Ratio | Proposed Structure/Origin |

| [C₃H₅CO₂]⁻ | 85 | Parent molecular anion |

| [C₃H₅]⁻ | 41 | Loss of CO₂ from the parent anion |

| [C₃H₄]⁻ | 40 | Loss of a hydrogen atom from the [C₃H₅]⁻ fragment |

| [C₂H₃]⁻ | 27 | Ring-opening and fragmentation of the cyclopropyl group |

X-ray Diffraction Studies of Cyclopropanecarboxylate Crystal Structures

Studies on potassium cyclopropanecarboxylate have successfully determined its single-crystal X-ray structure. researchgate.net These analyses reveal the specific geometry of the cyclopropanecarboxylate anion and its coordination with the potassium cation. The crystal structure of a salt is stabilized by a network of electrostatic interactions and, in some cases, other non-covalent interactions like hydrogen bonding if co-crystallized with a solvent. researchgate.netmdpi.com The process involves growing a suitable single crystal, which can often be a time-consuming step, and then analyzing its diffraction pattern when exposed to X-rays. analytica-world.com

The crystallographic data obtained from such studies are essential for understanding the solid-state properties of the salt.

Table 2: Representative Crystallographic Data for Potassium Cyclopropanecarboxylate

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.2 Å, b = 14.7 Å, c = 17.8 Å, β = 103.6° | The lengths and angles of the repeating unit in the crystal. researchgate.net |

| Molecules per Unit Cell (Z) | 4 | The number of formula units within one unit cell. |

Note: The unit cell dimension values provided are representative examples for a substituted cyclopropenylium salt and are illustrative of the type of data obtained from XRD analysis. Specific values for potassium cyclopropanecarboxylate would be found in dedicated crystallographic databases. researchgate.net

Elemental Analysis and Microanalytical Techniques

Elemental analysis provides the quantitative determination of the elemental composition of a compound. For a pure sample of potassium cyclopropanecarboxylate (C₄H₅KO₂), this technique is used to verify that the experimentally determined percentages of carbon, hydrogen, and other elements match the theoretical values calculated from its chemical formula.

Microanalytical techniques, which require only a small amount of substance (typically less than 10 mg), are commonly employed. uomustansiriyah.edu.iq The percentage of carbon and hydrogen is usually determined by combustion analysis. In this method, the compound is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed to calculate the original C and H content. The potassium content can be determined using methods such as atomic absorption spectroscopy or inductively coupled plasma (ICP) analysis.

Comparing the experimental results with the theoretical values is a fundamental test of a compound's purity and identity.

**Table 3: Elemental Composition of Potassium Cyclopropanecarboxylate (C₄H₅KO₂) **

| Element | Atomic Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.01 | 38.69% |

| Hydrogen (H) | 1.01 | 4.06% |

| Potassium (K) | 39.10 | 31.49% |

| Oxygen (O) | 16.00 | 25.76% |

| Total Molar Mass | 124.18 g/mol | 100.00% |

Mechanistic Investigations and Reactivity of Cyclopropanecarboxylates

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The inherent strain in the cyclopropane ring makes it susceptible to cleavage under various conditions, leading to a range of linear or cyclic products. These reactions can be initiated by thermal energy, catalysts, or oxidative processes.

Thermally and Catalytically Induced Ring-Opening Pathways

The ring-opening of cyclopropanes can be achieved through thermal activation or with the aid of catalysts. rsc.org For instance, vinylcyclopropanes can undergo different ring-opening reactions depending on the type of acid catalyst used. Brønsted acids can lead to the opening of the exocyclic cyclopropane bond, while Lewis acids can promote a cyclopropane-cyclopentene rearrangement. digitellinc.com

Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly prone to ring-opening reactions. These reactions can be catalyzed by Lewis acids like copper(II) triflate (Cu(OTf)₂), which facilitates the reaction with various nucleophiles. rsc.org A recent approach has also demonstrated the ring-opening of aryl-substituted donor-acceptor cyclopropanes under basic conditions, proceeding through a p-quinone methide intermediate. rsc.org

The development of enantioselective methods for cyclopropane ring-opening has been a significant area of research, allowing for the synthesis of chiral building blocks. sonar.ch These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction. sonar.ch

| Catalyst Type | Substrate | Product Type | Reference |

| Brønsted Acid | Vinylcyclopropane (B126155) | Acyclic compound | digitellinc.com |

| Lewis Acid | Vinylcyclopropane | Fused cyclopentene | digitellinc.com |

| Copper(II) triflate | Donor-acceptor cyclopropane | Functionalized diethers | rsc.org |

| Base (TBAF) | 2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylates | Nitroalkyl-substituted malonates | rsc.org |

Mechanistic Studies of Oxidative Ring Contraction

Oxidative ring contraction represents another fascinating transformation of cyclopropane-related structures. While direct studies on potassium cyclopropanecarboxylate (B1236923) are limited, research on related systems provides valuable mechanistic insights. For example, the oxidative ring contraction of cyclobutenes to form cyclopropylketones has been reported, with mechanistic studies supporting the unusual rearrangement. nih.govorganic-chemistry.org

Density functional theory (DFT) calculations have been employed to investigate the mechanism and chemoselectivity of the oxidative contraction of α-formyl ketones to yield chiral cyclic ketones. nih.gov These studies have highlighted the importance of solvent effects and the steric and electronic properties of substituents in determining the reaction pathway, favoring ring-contraction over ring-opening. nih.gov The insights gained from these studies on related cyclic systems can inform our understanding of potential oxidative transformations of cyclopropanecarboxylates.

Carboxylate Group Reactivity and Transformations

The carboxylate group of potassium cyclopropanecarboxylate is a versatile functional handle that can participate in a variety of reactions, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The conversion of carboxylic acids and their salts into esters and amides is a fundamental transformation in organic chemistry. Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester formation. youtube.com

Amide bond formation can be achieved by reacting a carboxylic acid with an amine, often requiring heat or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Enzymatic methods for amide bond formation have also been developed, offering mild and selective alternatives to traditional chemical methods. nih.gov These enzymatic strategies often involve the activation of the carboxylic acid, for example, through the formation of an acyl-adenylate intermediate. nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key reaction in both biological and synthetic chemistry. nih.gov The ease of decarboxylation depends on the stability of the carbanion formed upon CO₂ loss. For simple carboxylates, this process often requires harsh conditions. However, the presence of an electron-withdrawing group at the β-position can facilitate decarboxylation. youtube.com

Decarboxylation reactions are found in various metabolic pathways and are catalyzed by a diverse range of enzymes. nih.govresearchgate.net In synthetic chemistry, decarboxylative reactions are often coupled with other transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. wikipedia.org

Cross-Coupling Reactivity of Cyclopropanecarboxylate Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have had a significant impact on drug discovery and development. nih.gov While direct cross-coupling of potassium cyclopropanecarboxylate itself is not commonly reported, derivatives of cyclopropanecarboxylic acid and related cyclopropyl (B3062369) systems are valuable substrates in these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form biaryl compounds and other coupled products. mdpi.com Decarboxylative cross-coupling reactions have emerged as a valuable alternative, using carboxylic acids as readily available starting materials. wikipedia.org These reactions typically involve a metal catalyst, a base, and an oxidant to facilitate the coupling of a carboxylic acid with an organic halide. wikipedia.org

The development of new catalytic systems continues to expand the scope of cross-coupling reactions involving cyclopropyl derivatives. For instance, nickel-catalyzed cross-electrophile coupling has been used to synthesize alkylcyclopropanes from 1,3-dimesylates. escholarship.org Furthermore, palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides has been achieved, demonstrating the versatility of cyclopropyl systems in forming complex molecules. rsc.org

| Coupling Reaction | Catalyst | Substrates | Product | Reference |

| Suzuki-Miyaura | Palladium complex | Arylboronic acid, Benzoyl chloride | Diaryl ketone | mdpi.com |

| Decarboxylative Cross-Coupling | Palladium/Copper | Aryl halide, Aromatic carboxylic acid | Biaryl compound | wikipedia.org |

| Cross-Electrophile Coupling | Nickel | 1,3-Dimesylate | Alkylcyclopropane | escholarship.org |

| Homoenolate Coupling | Palladium | Cyclopropanol-derived ketone, Aryl bromide | β-Aryl ketone | rsc.org |

Regioselectivity and Stereoselectivity in Cyclopropanecarboxylate Reactions

Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preferential formation of one stereoisomer over others, are critical considerations in the synthesis of complex molecules from cyclopropanecarboxylate precursors. acs.orgacs.orgkhanacademy.org The inherent strain and electronic nature of the cyclopropane ring, combined with the electronic and steric influence of the carboxylate group and its counter-ion, such as potassium, govern the selectivity of these reactions.

Detailed Research Findings

Research into cyclopropanecarboxylate reactions has revealed several key areas where selectivity is paramount, including metal-catalyzed cross-coupling, cyclopropanation, and ring-opening reactions.

Palladium-Catalyzed Reactions:

Palladium catalysis has been instrumental in the functionalization of cyclopropane rings with high degrees of selectivity. For instance, palladium-catalyzed reactions of 2-substituted 1,3-dienes with diazo esters lead to the formation of vinylcyclopropanes. These reactions have demonstrated excellent 3,4-regioselectivity, although diastereoselectivity can sometimes be low. acs.org The carboxylic acid group itself can act as a directing group in Pd-catalyzed C-H activation, guiding the reaction to a specific site on the cyclopropane ring and ensuring high regioselectivity. nih.govrsc.org In enantioselective variants, chiral ligands are employed to control the stereochemical outcome, leading to the formation of specific enantiomers. nih.govacs.org

Enzymatic and Biocatalytic Cyclopropanation:

Enzymatic approaches offer a powerful alternative for achieving high stereoselectivity. Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, can catalyze cyclopropanation reactions to produce 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) selectivity and significant catalytic activity. acs.org These biocatalysts can provide access to specific stereoisomers that may be difficult to obtain through traditional chemical methods. acs.org

Michael-Initiated Ring Closure (MIRC):

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile method for synthesizing cyclopropanes. In these reactions, a nucleophile adds to an electron-deficient alkene, followed by an intramolecular ring closure. rsc.org The stereochemistry of the final cyclopropane product can be controlled by using chiral catalysts or auxiliaries. rsc.org While not always directly involving a pre-formed cyclopropanecarboxylate, this method is crucial for synthesizing them with high stereoselectivity.

Photodecarboxylation Reactions:

The photodecarboxylation of N-hydroxyphthalimide esters derived from cyclopropanecarboxylic acids represents a modern approach to generating cyclopropyl radicals. Subsequent stereoselective hydrogen atom transfer can lead to the formation of cis-cyclopropanes with high selectivity. acs.org This method highlights how the carboxylate group can be used as a synthetic handle to be removed in a stereocontrolled manner.

Role of the Potassium Cation:

While many studies focus on the ester or acid form, the potassium salt of cyclopropanecarboxylic acid, potassium cyclopropanecarboxylate, is a relevant species. It is often formed in situ or used directly in reactions. For example, in the synthesis of pyrethroid insecticides, the potassium salt of the corresponding cyclopropanecarboxylic acid is reacted with a benzyl (B1604629) halide. google.com The stereochemistry of the cyclopropane core is crucial for the insecticidal activity, making the stereoselective synthesis of the acid and its salt a key step. Furthermore, potassium bases like potassium t-butoxide are used in elimination reactions of substituted cyclopropanecarboxylates to generate cyclopropenes, demonstrating the role of the base's counter-ion in influencing reactivity. acs.org

Data Tables

The following tables summarize key findings in regioselective and stereoselective reactions involving cyclopropanecarboxylates and related systems.

Table 1: Regioselectivity in Pd-Catalyzed Cyclopropanation of 1,3-Dienes

| Substrate (1,3-Diene) | Diazo Ester | Catalyst | Regioselectivity (3,4- vs. 1,2-addition) | Yield (%) | Reference |

| Isoprene | Ethyl diazoacetate | Pd(OAc)₂ / Ligand | >20:1 | 12 (conv.) | acs.org |

| 2-Phenyl-1,3-butadiene | Ethyl diazoacetate | Pd(OAc)₂ / Ligand | >20:1 | 75 | acs.org |

| 1,3-Hexadiene | Ethyl diazoacetate | Pd(OAc)₂ / Ligand | 1: >20 (1,2-addition) | 86 | acs.org |

This table illustrates the high regioselectivity achieved in the palladium-catalyzed cyclopropanation of various dienes, favoring addition at the 3,4-positions for 2-substituted dienes and at the 1,2-positions for terminal dienes.

Table 2: Stereoselectivity in Enzymatic and Catalytic Cyclopropanation

| Alkene | Carbene Source | Catalyst/Enzyme | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 3,4-Difluorostyrene | Ethyl diazoacetate | Engineered Myoglobin | >99% (trans) | 98% (1R,2R) | acs.org |

| Styrene | Ethyl diazoacetate | Ru-salen complex | 95:5 (cis:trans) | 94% (cis) | unl.pt |

| Styrene | N-hydroxyphthalimide ester | Visible Light / Benzothiazoline (B1199338) | - | 95% (cis) | acs.org |

This table showcases the high levels of diastereoselectivity and enantioselectivity that can be achieved using different catalytic systems, enabling access to specific stereoisomers of cyclopropanecarboxylate derivatives.

Computational Chemistry and Theoretical Studies on Cyclopropanecarboxylates

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for elucidating the electronic structure and predicting various molecular properties of cyclopropanecarboxylates.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. researchgate.net DFT methods are used to determine the electron density, from which various properties of the cyclopropanecarboxylate (B1236923) anion and its interaction with counterions like potassium can be derived.

Key applications of DFT in the study of cyclopropanecarboxylates include:

Geometric Optimization: DFT calculations can predict the most stable three-dimensional structure of the cyclopropanecarboxylate anion and its potassium salt. This includes bond lengths, bond angles, and dihedral angles. For the cyclopropanecarboxylate anion, the geometry is influenced by the delocalization of the negative charge across the carboxylate group.

Electronic Properties: DFT provides insights into the electronic distribution within the molecule. Properties such as molecular electrostatic potential (MEP) maps can visualize regions of high and low electron density, identifying the negatively charged oxygen atoms of the carboxylate group as the primary sites for interaction with the potassium cation.

Spectroscopic Parameters: DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental measurements for validation. nih.gov For potassium cyclopropanecarboxylate, DFT can predict:

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated, helping to assign experimental vibrational bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretching modes of the carboxylate group. chemrxiv.org

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of cyclopropanecarboxylate derivatives. rsc.org

A representative table of DFT-calculated parameters for the cyclopropanecarboxylate anion is presented below. The values are hypothetical and serve as an illustration of the type of data that can be obtained.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |

| C-C (ring) bond length | ~1.50 Å |

| C-C (exocyclic) bond length | ~1.48 Å |

| C=O bond length | ~1.26 Å |

| O-C-O bond angle | ~125° |

| HOMO Energy | -3.5 eV |

| LUMO Energy | +2.1 eV |

| Dipole Moment | ~3.2 D |

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods, which are based on first principles without the use of empirical parameters, are crucial for studying the mechanisms of reactions involving cyclopropanecarboxylates. nih.govnih.gov These methods can map out the potential energy surface of a reaction, identifying transition states and intermediates.

For cyclopropanecarboxylates, ab initio studies can elucidate:

Nucleophilic Acyl Substitution: The mechanism of reactions where the carboxylate acts as a nucleophile or is attacked by an electrophile can be investigated. acs.org For instance, the reaction of the cyclopropanecarboxylate anion with an alkyl halide can be modeled to understand the energy barriers and the structure of the transition state.

Decarboxylation Reactions: The thermal or catalyzed decarboxylation of cyclopropanecarboxylic acid and its salts can be studied to determine the reaction pathway and the factors influencing the reaction rate.

Ring-Opening Reactions: The stability of the cyclopropane (B1198618) ring under various conditions and the mechanisms of its opening can be explored using ab initio calculations.

Molecular Dynamics Simulations of Cyclopropanecarboxylate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time, offering insights into the interactions of potassium cyclopropanecarboxylate in solution. nih.govanu.edu.aurptu.de By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual ions and solvent molecules.

Key applications of MD simulations for potassium cyclopropanecarboxylate include:

Solvation Structure: MD simulations can reveal how water molecules arrange themselves around the cyclopropanecarboxylate anion and the potassium cation. This includes determining the number of water molecules in the first and second solvation shells and their orientation.

Ion Pairing: The simulations can quantify the extent of ion pairing between the potassium cation and the cyclopropanecarboxylate anion in solution. This includes calculating the potential of mean force (PMF) to understand the free energy landscape of ion association and dissociation. nih.gov

Transport Properties: Properties such as the diffusion coefficients of the ions and the viscosity of the solution can be calculated from MD trajectories, providing a link between molecular-level interactions and macroscopic properties.

A hypothetical radial distribution function (RDF) plot from an MD simulation of aqueous potassium cyclopropanecarboxylate is shown below, illustrating the probability of finding a water oxygen atom at a certain distance from the carboxylate oxygen atoms.

In Silico Approaches for Molecular Property Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activities and physicochemical properties of compounds based on their molecular structure. nih.govnih.govacs.orgnih.govnih.gov

For cyclopropanecarboxylate and its derivatives, these approaches can be used to:

Predict Physicochemical Properties: Properties such as solubility, octanol-water partition coefficient (logP), and boiling point can be estimated using QSPR models. acs.orgnih.gov These models are built by correlating experimental data with calculated molecular descriptors.

Estimate Biological Activity: QSAR models can be developed to predict the potential biological activity of cyclopropanecarboxylate derivatives. nih.govulm.ac.id This involves identifying molecular descriptors that correlate with a specific biological endpoint.

Toxicity Assessment: In silico toxicology models can provide an early assessment of the potential toxicity of cyclopropanecarboxylate derivatives without the need for extensive experimental testing. nih.gov

The following table presents a hypothetical QSPR prediction for some physicochemical properties of potassium cyclopropanecarboxylate.

| Property | Predicted Value | Method |

| Water Solubility (log S) | 0.5 | ALOGPS |

| pKa (of parent acid) | 4.8 | ACD/Labs |

| Boiling Point | Not applicable (salt) | - |

Structure-Reactivity Relationship Analysis in Cyclopropanecarboxylate Chemistry

The analysis of structure-reactivity relationships aims to understand how changes in the molecular structure of cyclopropanecarboxylate derivatives affect their chemical reactivity. libretexts.org A common tool for this is the Hammett equation, which relates the reaction rates and equilibrium constants of a series of reactions to the electronic properties of substituents. wikipedia.orgutexas.educambridge.orgyoutube.com

For cyclopropanecarboxylic acid derivatives, a Hammett-type analysis can be employed to:

Quantify Substituent Effects: By introducing different substituents on the cyclopropane ring, it is possible to quantify their electron-donating or electron-withdrawing effects on the reactivity of the carboxylate group.

Elucidate Reaction Mechanisms: The sign and magnitude of the reaction constant (ρ) in the Hammett equation can provide insights into the nature of the transition state of a reaction. For example, a positive ρ value for the hydrolysis of cyclopropanecarboxylate esters would indicate that electron-withdrawing substituents accelerate the reaction by stabilizing the buildup of negative charge in the transition state.

A hypothetical Hammett plot for the hydrolysis of para-substituted phenyl cyclopropanecarboxylates could be constructed to illustrate this relationship.

| Substituent (X) | σp | log(kX/kH) |

| -OCH3 | -0.27 | -0.35 |

| -CH3 | -0.17 | -0.22 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.30 |

| -NO2 | 0.78 | 1.01 |

This table demonstrates the expected trend where electron-donating groups (negative σ) decrease the reaction rate, and electron-withdrawing groups (positive σ) increase it.

Applications of Potassium Cyclopropanecarboxylate in Academic Chemical Synthesis

Potassium cyclopropanecarboxylate (B1236923), and the broader class of cyclopropanecarboxylates, serve as versatile and highly valuable intermediates in modern organic chemistry. The strained, three-membered ring imparts unique reactivity, making it a powerful building block for constructing complex molecular architectures. Its utility spans the creation of both carbocyclic and heterocyclic systems, the synthesis of intricate molecular scaffolds, and as a substrate in biochemical transformations.

Future Research Directions and Emerging Trends in Potassiumcyclopropanecarboxylate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes to cyclopropane (B1198618) derivatives. Future research will undoubtedly prioritize the development of environmentally benign methods that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant trend is the move away from hazardous reagents, such as diazomethane (B1218177), which has traditionally been used for cyclopropanation. acs.org Safer alternatives are being actively sought. For instance, the in-situ generation of diazo compounds from less hazardous precursors is a promising approach. acs.org

The use of alternative reaction media is another key area of development. Water, as a solvent, offers significant environmental benefits. Recent studies have demonstrated efficient cyclopropanation reactions of diazo compounds with electron-deficient alkenes in water, often without the need for a metal catalyst. acs.org This "on-water" synthesis not only enhances reaction efficiency but also simplifies product isolation and reduces the reliance on volatile organic solvents. acs.org

Furthermore, the exploration of alternative energy sources to drive cyclopropanation reactions is gaining traction. Photocatalysis, utilizing visible light to initiate reactions, presents a sustainable alternative to thermally driven processes. acs.org Mechanochemistry, where mechanical force is used to induce chemical reactions, often in the absence of a solvent, is another emerging green technique that holds promise for the synthesis of cyclopropanes. acs.org

Exploration of Novel Catalytic Systems for Cyclopropanation and Transformations

The development of novel and highly efficient catalytic systems remains a cornerstone of research in cyclopropane chemistry. The focus is on designing catalysts that offer high regio-, diastereo-, and enantioselectivity, particularly for the synthesis of complex and stereochemically rich cyclopropane derivatives.

Rhodium catalysts have long been at the forefront of metal-catalyzed cyclopropanation. utdallas.edunih.gov Future research will likely focus on the development of new chiral rhodium complexes that can catalyze the cyclopropanation of a wider range of substrates, including electron-deficient alkenes, with high enantioselectivity. acs.orgutdallas.edu The use of N-sulfonyl 1,2,3-triazoles as stable precursors for rhodium(II) azavinyl carbenes represents a significant advancement, enabling the synthesis of cyclopropane derivatives with excellent diastereo- and enantioselectivity. acs.orgnih.gov

Iron catalysts are emerging as a highly promising, earth-abundant, and low-cost alternative for cyclopropanation reactions. acs.orgacs.orgresearchgate.netacs.orgrsc.org Iron(II) complexes have been shown to be effective catalysts for the cyclopropanation of olefins with diazo reagents, with the ability to control the stereochemistry of the resulting cyclopropanes. acs.orgresearchgate.net The development of heterogeneous iron-based catalysts is also a key area of research, aiming to facilitate catalyst recovery and reuse. rsc.org

Beyond these, other transition metals like cobalt are being explored for catalytic cyclopropanation, particularly for reactions involving non-stabilized carbenes. catalysis-summit.comnih.gov The development of catalysts for the transformation of cyclopropanecarboxylates themselves, such as through cross-coupling reactions, is also an active area of research that will expand the synthetic utility of these compounds. nih.gov

Advanced Characterization of Transient Intermediates in Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. A key challenge in studying cyclopropanation reactions is the transient and highly reactive nature of the intermediates, particularly metal-carbenes. acs.orgresearchgate.net Future research will increasingly rely on advanced spectroscopic and computational techniques to characterize these fleeting species.

Computational methods , particularly Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure and reactivity of transient intermediates. utdallas.edu DFT calculations can provide insights into the geometry of transition states and the energetics of different reaction pathways, helping to rationalize and predict the stereochemical outcome of cyclopropanation reactions. The combination of experimental and computational approaches will be essential for building a comprehensive picture of the reaction mechanisms and for guiding the development of new catalytic systems.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Predicting Reaction Outcomes: Machine learning models are being developed to predict the major product of a chemical reaction from a given set of reactants and conditions. nih.govnih.gov For cyclopropanation reactions, this could mean predicting the yield, diastereoselectivity, and enantioselectivity for a given substrate and catalyst combination. This predictive power will significantly reduce the amount of trial-and-error experimentation required in the laboratory. eurekalert.org

Expanding the Scope of Biochemical Applications and Biotransformations

The use of enzymes as catalysts for chemical synthesis, or biocatalysis, offers a highly sustainable and selective approach to the production of chiral molecules. The application of biocatalysis to cyclopropanation is a rapidly growing field with immense potential.

Enzymatic Cyclopropanation: Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450, have been shown to catalyze the stereoselective cyclopropanation of alkenes. acs.orgnih.govresearchgate.net These biocatalysts can achieve high levels of diastereo- and enantioselectivity, providing access to optically pure cyclopropanes that are valuable as pharmaceutical intermediates. utdallas.edunih.gov Future research will focus on expanding the substrate scope of these enzymes and engineering them for even greater efficiency and selectivity. The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. researchgate.net

Biotransformation of Cyclopropanecarboxylic Acid Derivatives: The metabolism of cyclopropanecarboxylic acid and its derivatives is another area of interest. nih.govnih.govgoogle.com Understanding how these compounds are processed by biological systems is crucial for the development of new drugs and for assessing their potential environmental impact. For example, the metabolism of cyclopropanecarboxylic acid has been shown to involve the formation of acyl derivatives with coenzyme A and carnitine. nih.gov This knowledge could be harnessed for the development of novel biotransformations to produce valuable cyclopropane-containing compounds. Furthermore, cyclopropane carboxylic acid derivatives are being investigated as inhibitors of enzymes like leukotriene C4 synthase, highlighting their potential in the treatment of respiratory and inflammatory diseases. google.com

The development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, is a particularly exciting trend. utdallas.edu For instance, an enzymatic cyclopropanation could be followed by a chemical transformation to generate a diverse range of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.